molecular formula C8H17NO B13163490 (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol

(1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol

Cat. No.: B13163490
M. Wt: 143.23 g/mol
InChI Key: HLAGCVGLYKTXMD-ZETCQYMHSA-N
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Description

(1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol: is a chiral compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a methyl group and an ethan-1-ol moiety. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1-methylpiperidine.

    Chiral Synthesis: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon to achieve selective hydrogenation.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The piperidine ring can undergo substitution reactions to introduce various substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include:

    Ketones and Aldehydes: Formed through oxidation.

    Reduced Derivatives: Formed through reduction.

    Substituted Piperidines: Formed through substitution reactions.

Scientific Research Applications

(1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol has several scientific research applications, including:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals with potential therapeutic applications.

    Biological Studies: Investigated for its effects on biological systems, particularly in the context of neurotransmitter modulation.

    Industrial Applications: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(1-methylpiperidin-4-yl)ethan-1-ol: A stereoisomer with similar chemical properties but different biological activity.

    1-methylpiperidin-4-yl-methanol: A structurally related compound with a different substitution pattern.

    2-(3,4-Dimethoxy-phenyl)-ethyl-(1-methyl-piperidin-4-yl)-amine: A compound with a similar piperidine core but different functional groups.

Uniqueness

(1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity. Its chiral nature makes it valuable in the synthesis of enantiomerically pure pharmaceuticals, which can have different therapeutic effects compared to their racemic mixtures.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(1S)-1-(1-methylpiperidin-4-yl)ethanol

InChI

InChI=1S/C8H17NO/c1-7(10)8-3-5-9(2)6-4-8/h7-8,10H,3-6H2,1-2H3/t7-/m0/s1

InChI Key

HLAGCVGLYKTXMD-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1CCN(CC1)C)O

Canonical SMILES

CC(C1CCN(CC1)C)O

Origin of Product

United States

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